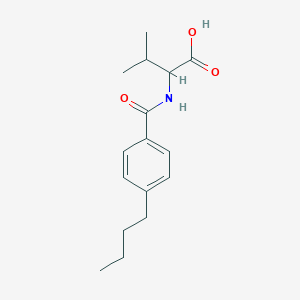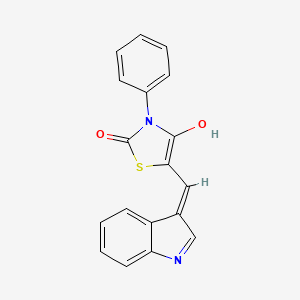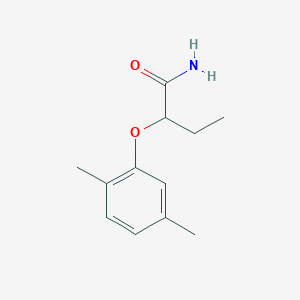![molecular formula C15H21N3O B6051117 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile](/img/structure/B6051117.png)
2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile, also known as MPBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. MPBP is a member of the benzamide class of drugs and has been found to exhibit high affinity for specific receptors in the brain, making it a promising candidate for the development of novel therapeutics.
作用机制
The mechanism of action of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile involves its binding to specific receptors in the brain, particularly the dopamine D3 receptor and the serotonin 5-HT1A receptor. 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been found to act as an antagonist at these receptors, which can lead to a decrease in the release of dopamine and serotonin neurotransmitters. This mechanism of action has been suggested to be responsible for the potential therapeutic effects of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile in neurological disorders.
Biochemical and Physiological Effects
2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been found to have various biochemical and physiological effects in scientific research. In animal studies, 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been found to decrease the release of dopamine and serotonin neurotransmitters in the brain, which can lead to changes in behavior and mood. Additionally, 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been found to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of using 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile in laboratory experiments is its high affinity for specific receptors in the brain, which can lead to more targeted effects compared to other drugs. Additionally, 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been found to have a relatively low toxicity profile, which makes it a safer option for use in animal studies. However, one limitation of using 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile in laboratory experiments is its limited availability and high cost, which can make it difficult for researchers to obtain and use in their studies.
未来方向
There are several future directions for research on 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile. One area of interest is the development of more selective and potent analogs of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile that can target specific receptors in the brain with greater efficacy. Additionally, further research is needed to explore the potential therapeutic effects of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile in neurological disorders and to better understand its mechanism of action. Finally, more studies are needed to investigate the safety and toxicity profile of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile in humans, which could pave the way for its use in clinical trials.
合成方法
The synthesis of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile involves a series of chemical reactions that are typically carried out in a laboratory setting. One common method for synthesizing 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile involves the reaction of 3-(3-methyl-1-piperazinyl)propyl chloride with 2-cyanobenzonitrile in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as chromatography to obtain pure 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile.
科学研究应用
2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been extensively studied in scientific research for its potential applications in pharmacology and medicinal chemistry. One area of research that has shown promise is the development of 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile as a potential treatment for neurological disorders such as Parkinson's disease and schizophrenia. 2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile has been found to exhibit high affinity for specific receptors in the brain that are involved in the regulation of dopamine and serotonin neurotransmitters, which are known to play a role in the development of these disorders.
属性
IUPAC Name |
2-[3-(3-methylpiperazin-1-yl)propoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-13-12-18(9-7-17-13)8-4-10-19-15-6-3-2-5-14(15)11-16/h2-3,5-6,13,17H,4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWFGOMCIQALSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CCCOC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B6051044.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-phenylcyclopentanecarboxamide](/img/structure/B6051063.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B6051074.png)
![(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6051077.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]pyrazine-2-carboxamide](/img/structure/B6051085.png)

![N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6051095.png)
![N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6051114.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclopentyl)methyl]-3-piperidinecarboxamide](/img/structure/B6051129.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B6051131.png)
![ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B6051138.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-benzimidazol-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6051145.png)